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Compound of Interest

Compound Name: 2-Keto Crizotinib

Cat. No.: B601067

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Crizotinib and its primary metabolite, 2-Keto
Crizotinib (also known as Crizotinib Lactam or PF-06260182), in the context of their clinical
relevance as inhibitors of anaplastic lymphoma kinase (ALK). Crizotinib is a first-generation
tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive non-small cell lung
cancer (NSCLC).[1][2] Understanding the activity of its metabolites is crucial for a
comprehensive assessment of its therapeutic profile.

Executive Summary

2-Keto Crizotinib is the major and only active metabolite of Crizotinib, formed through
oxidation by CYP3A4/5 enzymes.[3][4] It circulates in human plasma, accounting for
approximately 10% of the Crizotinib-related radioactivity.[1][5] However, experimental data
consistently demonstrates that 2-Keto Crizotinib is significantly less potent than its parent
compound. In vitro studies indicate that its inhibitory activity against ALK is 2.5 to 8-fold weaker
than Crizotinib.[3] Consequently, based on its lower plasma exposure and reduced potency, 2-
Keto Crizotinib is not considered to be a significant contributor to the overall clinical efficacy of
Crizotinib.[1][5]

Comparative Data: Potency and Pharmacokinetics

The following tables summarize the key quantitative data comparing Crizotinib and its
metabolite, 2-Keto Crizotinib.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b601067?utm_src=pdf-interest
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25034009/
https://www.researchgate.net/figure/ALK-inhibition-experimental-setup-A-Three-different-neuroblastoma-cell-lines-CLB-BAR_fig1_329075629
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://go.drugbank.com/drugs/DB08865
https://pmc.ncbi.nlm.nih.gov/articles/PMC12553364/
https://pubmed.ncbi.nlm.nih.gov/25034009/
https://www.tga.gov.au/sites/default/files/auspar-crizotinib-130620-att2-cer.pdf
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://go.drugbank.com/drugs/DB08865
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25034009/
https://www.tga.gov.au/sites/default/files/auspar-crizotinib-130620-att2-cer.pdf
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Table 1: In Vitro Potency Against Key Kinase Targets

Relative Potency

Compound Target Kinase (Fold-Difference vs. Notes
Crizotinib)
Potent inhibitor of
Crizotinib ALK 1x (Reference) ALK, MET, and ROS1
tyrosine kinases.[1][4]
Initially developed as
MET 1x (Reference) o
a c-MET inhibitor.[6]
The only identified
S 2.5 to 8-fold less ) )
2-Keto Crizotinib ALK active metabolite of
potent[3] o
Crizotinib.[3]
Reduced activity
2.5 to 4-fold less against MET
(PF-06260182) MET
potent[3] compared to the
parent drug.
Table 2: Key Pharmacokinetic Parameters
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Parameter

Crizotinib

2-Keto Crizotinib
(Metabolite)

Primary Metabolism

Hepatic, primarily via
CYP3A4/5 oxidation.[2][4]

Formed from Crizotinib in the
liver.[4]

Plasma Circulation

Major component, accounting
for ~33% of plasma
radioactivity.[1][5]

Accounts for ~10% of plasma
radioactivity.[1][5]

Primary Excretion Route

Feces (~63% of dose, with

~53% as unchanged drug).[1]
[5]

Primarily cleared through
further metabolism and

excretion.

Half-life (tv%)

Approximately 42 hours.[4]

Data not typically reported
separately from parent drug

clearance.

Signaling Pathway and Mechanism of Action

Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor

tyrosine kinase, which in turn blocks downstream signaling pathways responsible for cell

proliferation and survival. The diagram below illustrates the canonical ALK signaling cascade

and the primary point of inhibition.
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ALK signaling pathway and points of inhibition.
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Experimental Protocols

The determination of the in vitro potency of Crizotinib and its metabolites typically involves

biochemical kinase assays. Below is a generalized methodology for such an experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against a specific kinase (e.g., ALK).

Materials:

Recombinant human ALK enzyme

ATP (Adenosine triphosphate)

Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)
Test compounds (Crizotinib, 2-Keto Crizotinib) dissolved in DMSO
Assay buffer

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

384-well microplates

Generalized Procedure:

Compound Preparation: A serial dilution of each test compound is prepared in DMSO and
then further diluted in the assay buffer.

Reaction Setup: The kinase reaction is set up in the microplate wells by adding the ALK
enzyme, the substrate peptide, and the test compound at various concentrations.

Initiation of Reaction: The kinase reaction is initiated by adding ATP. The plate is then
incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to
allow for phosphorylation of the substrate.

Detection: After incubation, a kinase detection reagent is added to stop the reaction and
measure the amount of ADP produced, which is proportional to the kinase activity.
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o Data Analysis: The luminescence or fluorescence signal is read using a plate reader. The
data is normalized to controls (0% inhibition with DMSO alone, 100% inhibition with a known
potent inhibitor or no enzyme). The IC50 value is then calculated by fitting the concentration-

response data to a sigmoidal dose-response curve.

Comparative Efficacy with Other ALK Inhibitors

While 2-Keto Crizotinib's contribution to efficacy is minimal, it is important to contextualize the
performance of Crizotinib against newer generation ALK inhibitors. These agents were
developed to overcome resistance mechanisms and improve central nervous system (CNS)

penetration.

Table 3: Comparison of First-Line ALK Inhibitors vs. Chemotherapy/Crizotinib
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Drug (Trial) Comparator

Median
Progression-
Free Survival
(PFS)

Overall
Response
Rate (ORR)

Notes

Crizotinib

Chemotherapy
(PROFILE 1014)

10.9 months

74%

Established the
superiority of
ALK inhibitors
over

chemotherapy.

Ceritinib

Chemotherapy
(ASCEND-4)

16.6 months

72.5%

Second-
generation
inhibitor showing
improved PFS
over

chemotherapy.

Alectinib (ALEX) Crizotinib

34.8 months

82.9%

Second-
generation
inhibitor with
superior efficacy
and lower

toxicity.

Brigatinib (ALTA-
1L)

Crizotinib

24.0 months

71%

Second-
generation
inhibitor with
significant
intracranial

activity.
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Third-generation
inhibitor with

broad activity

Lorlatinib o Not Reached (vs. against
Crizotinib 76% )
(CROWN) 9.3 months) resistance
mutations and
high CNS
efficacy.

Data is compiled from respective clinical trial publications and is intended for comparative
purposes. Direct cross-trial comparisons should be made with caution.

Conclusion

The clinical relevance of 2-Keto Crizotinib is limited. While it is the primary active metabolite of
Crizotinib, its significantly lower in vitro potency and lower systemic exposure prevent it from
contributing meaningfully to the therapeutic effects observed in patients. The anti-cancer
activity of Crizotinib can be almost entirely attributed to the parent compound. For drug
development professionals, this underscores the importance of evaluating the activity of major
metabolites, as they can sometimes contribute to efficacy or toxicity. In the case of Crizotinib,
the focus remains appropriately on the parent drug's characteristics and its performance
relative to newer, more potent ALK inhibitors that have since become the standard of care in
many clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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